1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the Fischer indolization reaction, followed by N-alkylation and subsequent cyclization to form the spiro linkage . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced indole compounds.
Scientific Research Applications
1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C23H18FN3O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1'-ethyl-3-(4-fluorophenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C23H18FN3O2/c1-2-26-20-10-6-4-8-18(20)23(22(26)29)25-19-9-5-3-7-17(19)21(28)27(23)16-13-11-15(24)12-14-16/h3-14,25H,2H2,1H3 |
InChI Key |
BCDSYKNZXJGBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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